N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-furylmethylene)amine
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Overview
Description
N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-furylmethylene)amine is a synthetic organic compound that features a pyrimidine ring substituted with amino and methyl groups, and a furan ring attached via a methylene bridge. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-furylmethylene)amine typically involves the condensation of 2-amino-4,6-dimethyl-5-pyrimidinecarbaldehyde with 2-furylmethylamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis might involve optimized reaction conditions such as continuous flow reactors, automated control of reaction parameters, and purification techniques like crystallization or chromatography to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions might target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furan-2,3-dione derivatives, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-furylmethylene)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-thienylmethylene)amine: Similar structure but with a thiophene ring instead of a furan ring.
N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-pyridylmethylene)amine: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-furylmethylene)amine is unique due to the presence of both a pyrimidine and a furan ring, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H12N4O |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-(furan-2-ylmethylideneamino)-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C11H12N4O/c1-7-10(8(2)15-11(12)14-7)13-6-9-4-3-5-16-9/h3-6H,1-2H3,(H2,12,14,15) |
InChI Key |
CJCSJFCBCNPNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)N=CC2=CC=CO2 |
Origin of Product |
United States |
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